molecular formula C9H9NO B180958 2,3-dihydro-1H-indole-5-carbaldehyde CAS No. 90563-57-8

2,3-dihydro-1H-indole-5-carbaldehyde

Cat. No. B180958
CAS RN: 90563-57-8
M. Wt: 147.17 g/mol
InChI Key: SUAXWOZVUOMRER-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indole-5-carbaldehyde is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .


Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-indole-5-carbaldehyde is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Scientific Research Applications

  • Gold-Catalyzed Cycloisomerizations : A method using gold(I)-catalyzed cycloisomerization to prepare 1H-indole-2-carbaldehydes was reported, demonstrating efficient reactions for a variety of substrates and suggesting a mechanism involving activation of the alkyne moiety by gold(I) catalyst (Kothandaraman et al., 2011).

  • Green & Sustainable Nanocatalysis : Indole-3-carbaldehyde, a compound related to 2,3-dihydro-1H-indole-5-carbaldehyde, was synthesized using a green and sustainable nanocatalyzed method, highlighting its applications in organic chemistry and its activity as an inhibitor and agent in various biological contexts (Madan, 2020).

  • Baeyer-Villiger Oxidation Synthesis : The Baeyer-Villiger rearrangement of substituted 1H-indole-3-carbaldehydes was used for the synthesis of 1,2-dihydro-3H-indol-3-ones, exploring the influence of different groups in the reaction (Bourlot et al., 1994).

  • Synthesis and Biological Activity of Derivatives : The synthesis of various 4(1H-Indol-3-yl)-2-Thioxopyridine derivatives and their antimicrobial and enzyme activity evaluations were conducted, showcasing the potential of such compounds in pharmaceutical applications (Attaby et al., 2007).

  • Experimental and Computational Studies : Detailed experimental and computational studies on 1H-Indole-3-Carbaldehyde were conducted, including spectroscopic, Hirshfeld surface, molecular docking investigations, and DFT analysis, highlighting its potential in various scientific and pharmaceutical fields (Fatima et al., 2022).

  • Anticonvulsant Activity : A study on the synthesis of new derivatives of indole and their evaluation for anticonvulsant activity demonstrated the potential of such compounds in the treatment of convulsions and related conditions (Gautam et al., 2021).

Future Directions

The future directions of 2,3-dihydro-1H-indole-5-carbaldehyde could involve further exploration of its synthesis methods and potential applications, especially considering its role as a precursor for the synthesis of active molecules .

properties

IUPAC Name

2,3-dihydro-1H-indole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-2,5-6,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAXWOZVUOMRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596242
Record name 2,3-Dihydro-1H-indole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-indole-5-carbaldehyde

CAS RN

90563-57-8
Record name 2,3-Dihydro-1H-indole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HL Huang, HY Lee, AC Tsai, CY Peng, MJ Lai… - 2012 - journals.plos.org
Recently, histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs for treatment of cancers, especially subcutaneous T-cell lymphoma. In this study, we …
Number of citations: 32 journals.plos.org
K Morishita, Y Shoji, S Tanaka, M Fukui… - Chemical and …, 2017 - jstage.jst.go.jp
A novel series of benzoylsulfonamide derivatives were synthesized and biologically evaluated. Among them, 4-(biphenyl-4-ylmethylsulfanylmethyl)-N-(hexane-1-sulfonyl) benzamide (…
Number of citations: 11 www.jstage.jst.go.jp
H Purnomo - 2019 - books.google.com
Buku ini merupakan aplikasi dari HKSA (Hubungan Kuantitatif Struktur dan Aktifitas). HKSA adalah bagian dari Kimia Komputasi dalam bidang Kimia Medisinal. Kimia Medisinal adalah …
Number of citations: 0 books.google.com

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